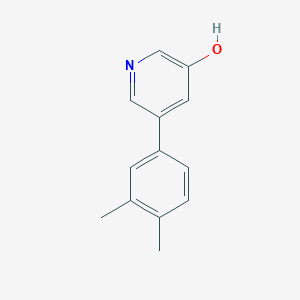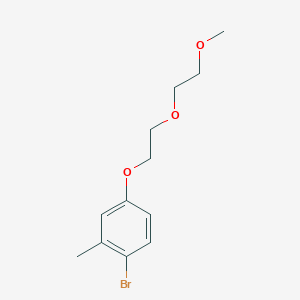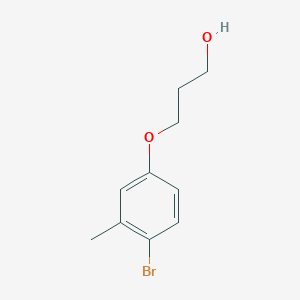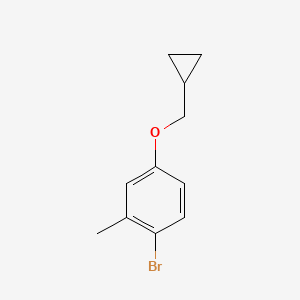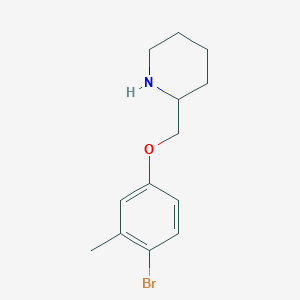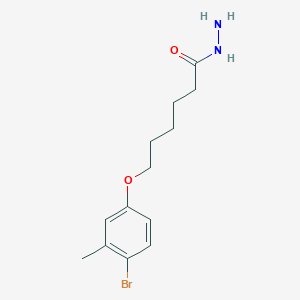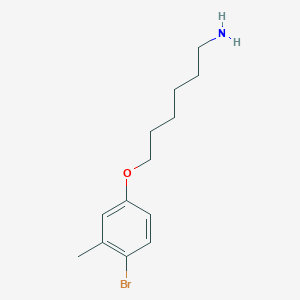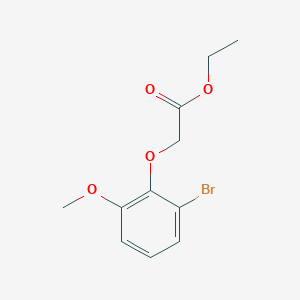
Ethyl 2-(2-bromo-6-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-bromo-6-methoxyphenoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo group and a methoxy group attached to a phenoxy ring, with an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-bromo-6-methoxyphenoxy)acetate typically involves the reaction of 2-bromo-6-methoxyphenol with ethyl bromoacetate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The general reaction scheme is as follows:
Starting Materials: 2-bromo-6-methoxyphenol and ethyl bromoacetate.
Reagents: A base such as potassium carbonate or sodium hydroxide.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Conditions: Reflux the reaction mixture for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromo-6-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of phenoxyacetic acids or aldehydes.
Reduction: Formation of phenoxyethanol derivatives.
Scientific Research Applications
Ethyl 2-(2-bromo-6-methoxyphenoxy)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-bromo-6-methoxyphenoxy)acetate involves its interaction with various molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidative transformations. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-(2-bromo-6-methoxyphenoxy)acetate can be compared with other similar compounds such as:
Ethyl 2-(2-bromo-6-methylphenoxy)acetate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl 2-(2-chloro-6-methoxyphenoxy)acetate: Similar structure but with a chloro group instead of a bromo group.
Ethyl 2-(2-bromo-6-ethoxyphenoxy)acetate: Similar structure but with an ethoxy group instead of a methoxy group.
These compounds share similar reactivity patterns but differ in their specific chemical and physical properties, which can influence their applications and biological activities.
Properties
IUPAC Name |
ethyl 2-(2-bromo-6-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-3-15-10(13)7-16-11-8(12)5-4-6-9(11)14-2/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGPEHRIPWGVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=C1Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
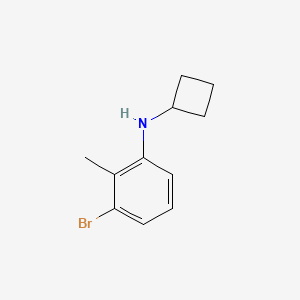
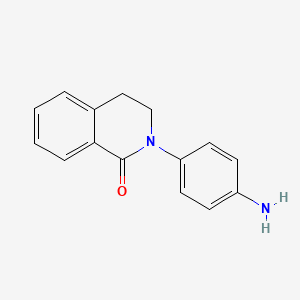
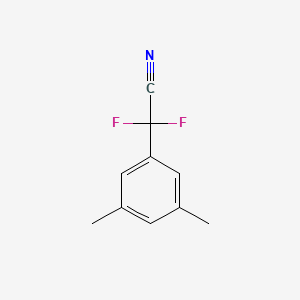
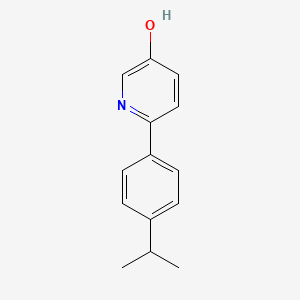
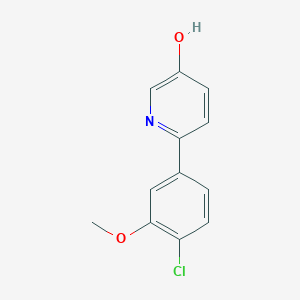
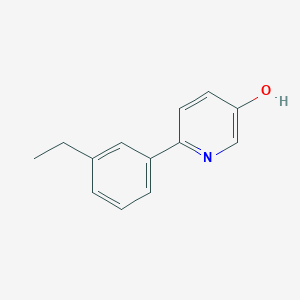
![2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol](/img/structure/B7974529.png)
